molecular formula C9H19N B13605501 2-(Pentan-3-yl)pyrrolidine

2-(Pentan-3-yl)pyrrolidine

Cat. No.: B13605501
M. Wt: 141.25 g/mol
InChI Key: GLHTWPIDDBBSRT-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The structure of this compound consists of a pyrrolidine ring substituted with a pentan-3-yl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable alkylating agent, such as 3-bromopentane, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentan-3-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(Pentan-3-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Pentan-3-yl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound without the pentan-3-yl substitution.

    N-Methylpyrrolidine: A derivative with a methyl group instead of the pentan-3-yl group.

    Pyrrolidin-2-one: A lactam derivative with a carbonyl group at the second position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The pentan-3-yl group provides steric and electronic effects that can differentiate it from other pyrrolidine derivatives.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-pentan-3-ylpyrrolidine

InChI

InChI=1S/C9H19N/c1-3-8(4-2)9-6-5-7-10-9/h8-10H,3-7H2,1-2H3

InChI Key

GLHTWPIDDBBSRT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CCCN1

Origin of Product

United States

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